molecular formula C13H15ClN2O4 B2610514 Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate CAS No. 103975-94-6

Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate

Cat. No.: B2610514
CAS No.: 103975-94-6
M. Wt: 298.72
InChI Key: AFATXLBIJNVEHS-UHFFFAOYSA-N
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Description

Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate is a high-purity chemical compound serving as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. This malonate derivative is primarily valued for its role in cyclization reactions, particularly in the construction of complex nitrogen-containing heterocycles. Its molecular structure, which features a reactive aminomethylene group adjacent to the malonate ester, allows it to function as a key precursor in the synthesis of fused pyridine derivatives and other pharmacologically relevant scaffolds . Researchers utilize this compound to develop novel compounds for screening in various therapeutic areas. The presence of the 2-chloropyridin-3-yl group offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, enhancing its utility in medicinal chemistry programs aimed at structure-activity relationship (SAR) studies. As a critical building block, it facilitates the exploration of new chemical space in drug discovery. This product is intended for research and development purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

diethyl 2-[[(2-chloropyridin-3-yl)amino]methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4/c1-3-19-12(17)9(13(18)20-4-2)8-16-10-6-5-7-15-11(10)14/h5-8,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFATXLBIJNVEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(N=CC=C1)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate typically involves the condensation of diethyl malonate with 2-chloro-3-aminopyridine. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The general reaction scheme is as follows:

Diethyl malonate+2-chloro-3-aminopyridineBase, RefluxDiethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate\text{Diethyl malonate} + \text{2-chloro-3-aminopyridine} \xrightarrow{\text{Base, Reflux}} \text{this compound} Diethyl malonate+2-chloro-3-aminopyridineBase, Reflux​Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Condensation: The compound can participate in further condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

    Condensation: Aldehydes or ketones in the presence of a base like pyridine or triethylamine.

Major Products

    Nucleophilic substitution: Products include substituted pyridines.

    Hydrolysis: Products are diethyl malonate derivatives and carboxylic acids.

    Condensation: Products are often more complex organic molecules with extended conjugation.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its reactivity facilitates the creation of compound libraries for drug discovery, allowing researchers to explore new therapeutic avenues .

Biology

In biological research, Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate is utilized to study enzyme interactions and inhibitions. It can mimic natural substrates or inhibitors, making it valuable for investigating the mechanisms of enzymes such as esterases and amidases .

Medicine

The medicinal chemistry field is particularly interested in derivatives of this compound due to their potential therapeutic properties. The presence of the pyridine ring is common in many pharmaceuticals, and modifications can lead to compounds with antibacterial, antifungal, or anticancer activities. For instance, studies have indicated that derivatives exhibit promising antifungal effects against pathogens like Fusarium oxysporum, showing varying degrees of inhibitory activity .

Industrial Applications

In industry, this compound is applied in synthesizing specialty chemicals and agrochemicals. Its unique properties allow for the development of materials with enhanced characteristics, such as improved thermal stability .

Antifungal Activity

A study highlighted the antifungal activity of various diethyl malonate derivatives against Fusarium oxysporum. The results demonstrated that certain compounds exhibited significant fungicidal effects at nanomolar concentrations. The half-maximal inhibitory concentrations (IC50) ranged from 0.013 to 35 µM, indicating that these compounds could be viable candidates for fungicide development .

Structure-Activity Relationship Studies

Research into the structure-activity relationships of pyrazolo[1,5-a]pyrimidines has shown that modifications similar to those in this compound can enhance biological activity against mycobacterial infections. These studies emphasize the importance of structural variations in developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the pyridine ring and the ester groups allows it to engage in hydrogen bonding, hydrophobic interactions, and covalent modifications of biological molecules.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Chloro and fluoro substituents on phenyl rings (e.g., 4-chloro, 4-fluoro) enhance electrophilicity, facilitating cyclization into quinolones. The higher yield of 2a (78.5%) compared to 2b (55.7%) suggests chloro substituents may stabilize intermediates better .
  • Heteroaromatic Substituents : The target compound’s 2-chloropyridin-3-yl group introduces steric and electronic effects distinct from phenyl analogs. Pyridine’s nitrogen atom may direct regioselectivity in cycloaddition or cyclization reactions .

Physicochemical Properties

  • Melting Points: Phenyl derivatives with EWGs (e.g., 2a, 2b) have higher melting points (63–70°C) due to stronger intermolecular interactions .
  • Solubility : Pyridine’s basic nitrogen could improve aqueous solubility compared to phenyl analogs, advantageous in drug formulation.

Biological Activity

Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H15ClN2O4C_{13}H_{15}ClN_{2}O_{4} and features a unique structure that includes a diethyl malonate moiety linked to a chlorinated pyridine ring through an amino-methylene bridge. This configuration contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzymatic activity, leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the malonate series. For example, a study demonstrated that diethyl 2-((aryl(alkyl)amino)methylene)malonates exhibited significant antifungal activity against Fusarium oxysporum, with IC50 values ranging from 0.013 to 35 µM, indicating strong fungicidal properties at low concentrations .

Case Study: Antifungal Activity

In an in vitro bioassay, compounds similar to this compound were tested for their ability to inhibit mycelial growth of Fusarium oxysporum. The results showed that some derivatives had fungistatic or fungicidal effects, particularly those with ortho-nitro substitutions .

CompoundIC50 (µM)Activity Type
Compound 118Fungistatic
Compound 2<0.5Fungicidal
Compound 5<0.5Fungicidal

Anticancer Activity

The anticancer potential of diethyl malonates has been explored through various studies focusing on their cytotoxic effects against cancer cell lines. For instance, metal complexes derived from similar ligands have shown enhanced anticancer activity compared to their parent compounds .

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxicity of a related compound against several human cancer cell lines, including MCF-7 (breast cancer). The results indicated significant cytotoxic effects, with IC50 values improving markedly when metal complexes were formed with the ligand .

Comparison with Similar Compounds

This compound can be compared with other similar compounds in terms of structure and biological activity:

Compound NameStructural FeaturesBiological Activity
Diethyl malonateLacks pyridine componentLimited biological activity
Diethyl 2-(pyridin-2-ylmethylene)malonateContains pyridineModerate antifungal activity
Diethyl 2-((aryl(alkyl)amino)methylene)malonatesVarious substitutionsNotable antifungal properties

Q & A

Q. What are the common synthetic routes for preparing Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate?

The compound is typically synthesized via condensation between substituted anilines (e.g., 2-chloropyridin-3-amine) and diethyl ethoxymethylenemalonate (EMME). A general procedure involves heating the amine and EMME in a solvent (e.g., toluene or ethanol) at 100–120°C for 2–6 hours. The product is isolated by cooling the reaction mixture, followed by precipitation and purification via column chromatography or recrystallization . Yields vary from 31% to 88%, depending on the substituent’s electronic and steric effects .

Q. How is the compound characterized post-synthesis?

Characterization relies on ¹H/¹³C NMR and ESI-MS . For example:

  • ¹H NMR (CDCl₃): Signals at δ 11.28–12.60 ppm correspond to the NH proton, while aromatic protons appear between δ 7.0–8.6 ppm. Ethoxy groups show quartets at δ 4.2–4.4 ppm and triplets at δ 1.3–1.4 ppm .
  • ESI-MS : Molecular ion peaks (e.g., m/z 342.0/344.0 for bromo derivatives) confirm the molecular weight .

Q. What purification methods are effective for this compound?

  • Recrystallization : Hexane or ethyl acetate is used to precipitate the product after cooling the reaction mixture .
  • Flash column chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 5–20% ethyl acetate) resolves impurities, particularly for unstable intermediates .

Q. What factors influence reaction yield during synthesis?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -Br) on the aniline ring improve yields (e.g., 88% for bromo derivatives) by stabilizing the intermediate. Electron-donating groups (e.g., -OCH₃) reduce yields due to steric hindrance .
  • Reaction time/temperature : Prolonged heating (>4 hours) at 120°C enhances conversion but may degrade heat-sensitive products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields?

  • Solvent choice : Toluene or diphenyl ether at 120–140°C facilitates efficient condensation without side reactions .
  • Catalyst screening : Acidic conditions (e.g., p-toluenesulfonic acid) accelerate imine formation, reducing reaction time from 6 hours to 2 hours .
  • Microwave irradiation (MWI) : MWI reduces cyclization times (e.g., from 5 hours to 30 minutes) when synthesizing pyrido[1,2-a]pyrimidine derivatives .

Q. How should researchers address contradictions in reported yields for similar derivatives?

  • Data validation : Cross-check NMR and MS data with literature to confirm structural integrity. For example, yields for thiophene derivatives (31%) vs. benzothiophene derivatives (77%) reflect steric differences in starting materials .
  • Replication studies : Reproduce reactions using identical substrates (e.g., 2-chloroaniline vs. 4-chloroaniline) to isolate substituent-specific effects .

Q. What mechanistic insights explain its role in cyclization reactions?

The compound acts as a malonate-derived enolate precursor in heterocycle synthesis. For example, in POCl₃-mediated cyclization, the enolate attacks electrophilic centers (e.g., pyridine rings), forming fused pyridopyrimidines. The ethoxy groups stabilize the transition state during ring closure .

Q. How can derivatives be designed for enhanced biological activity?

  • Substituent engineering : Introduce halogens (e.g., -Br, -CF₃) at the pyridine ring to improve binding to biological targets like GABAₐ receptors or VEGFR-2 .
  • Hybrid scaffolds : Combine with quinolone or pyrazole moieties to exploit synergistic anticancer or antidiabetic effects .

Q. What is its role in multicomponent reactions (MCRs)?

The compound participates in Domino reactions to build polycyclic systems. For instance, reacting with thiopyranones or tetrahydrothiopyran-4-one under acidic conditions yields fused thienopyridines, which are precursors for kinase inhibitors .

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